molecular formula C5H10N2O B12938805 (3R,5R)-3-Amino-5-methylpyrrolidin-2-one

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one

Cat. No.: B12938805
M. Wt: 114.15 g/mol
InChI Key: SWTNSRXCWULTDK-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidinone ring structure, which is substituted with an amino group at the 3rd position and a methyl group at the 5th position. The stereochemistry of the compound is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a recombinant ketone reductase enzyme. This reaction is carried out in the presence of cofactors such as NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol. The reaction conditions are typically mild, occurring at room temperature and atmospheric pressure in an aqueous buffer solution with a pH of 6.5 to 7.5 .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of recombinant enzymes allows for high stereoselectivity and yield, making the process economically viable. The reaction conditions are optimized to minimize the formation of by-products and simplify downstream processing.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(3R,5R)-3-amino-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4-/m1/s1

InChI Key

SWTNSRXCWULTDK-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)N1)N

Canonical SMILES

CC1CC(C(=O)N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.